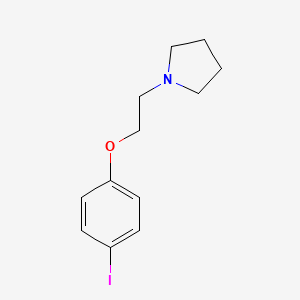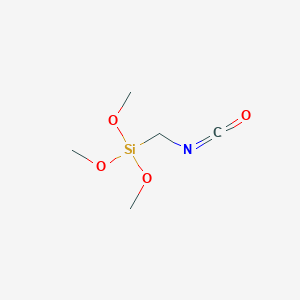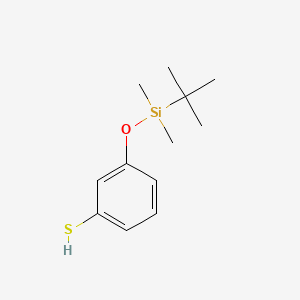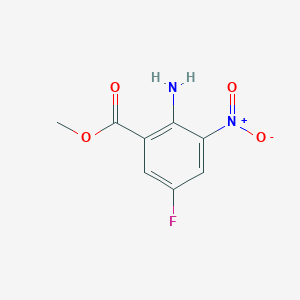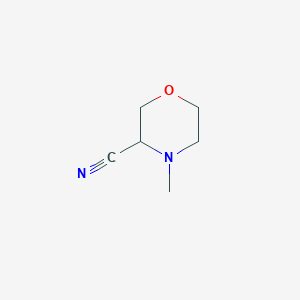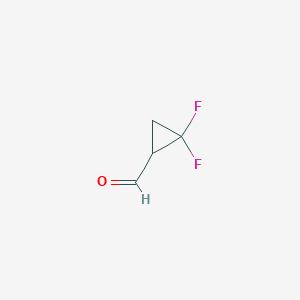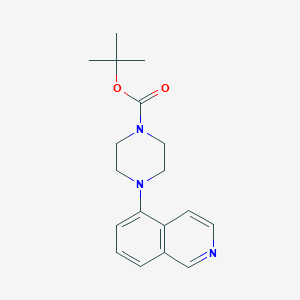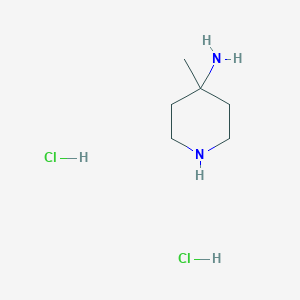![molecular formula C12H8Br2OS B1603917 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone CAS No. 944450-89-9](/img/structure/B1603917.png)
2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone
Overview
Description
“2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone” is a chemical compound that belongs to the family of ketones. It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .
Physical And Chemical Properties Analysis
The boiling point of “this compound” is reported to be between 45-47.5°C . The molecular weight is 360.07 g/mol.Scientific Research Applications
BBE has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as 2-bromo-1-phenylethanone and 4-(3-bromothien-2-yl)phenol. It has also been used in organic photochemistry and organic electrochemistry. BBE has been used in studies of the photochemical and electrochemical properties of organic molecules.
Mechanism of Action
BBE is an organic compound with a number of different properties that make it useful in scientific research. It has a low reactivity towards nucleophiles, and is a good leaving group in nucleophilic substitution reactions. BBE is also a strong electron-withdrawing group, and can be used to stabilize cations and anions.
Biochemical and Physiological Effects
BBE has been studied for its potential biochemical and physiological effects. It has been found to be a strong inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BBE has also been found to have a weak inhibitory effect on the enzyme thymidylate synthase, which is involved in DNA synthesis.
Advantages and Limitations for Lab Experiments
BBE has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of BBE is its low reactivity towards nucleophiles, which makes it a good leaving group in nucleophilic substitution reactions. Additionally, BBE is a strong electron-withdrawing group, which can be used to stabilize cations and anions. However, BBE has a low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for research involving BBE. One potential area of research is the development of new synthetic methods for the production of BBE. Additionally, further research could be carried out on the biochemical and physiological effects of BBE, as well as its potential applications in organic photochemistry and organic electrochemistry. Additionally, research could be carried out on the development of new catalysts and solvents for the synthesis of BBE. Finally, further research could be carried out on the use of BBE in the synthesis of other organic compounds.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
properties
IUPAC Name |
2-bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2OS/c13-7-11(15)8-1-3-9(4-2-8)12-10(14)5-6-16-12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVAARIMMJZZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640455 | |
| Record name | 2-Bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944450-89-9 | |
| Record name | 2-Bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)


